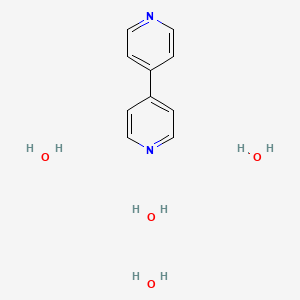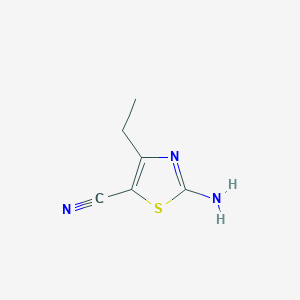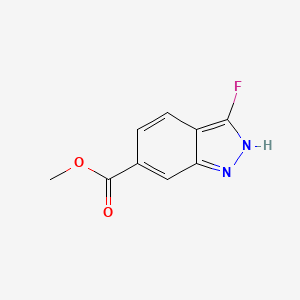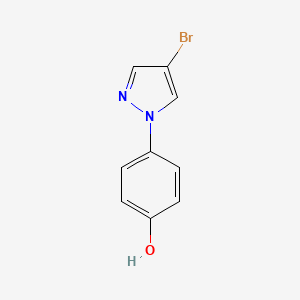
4,4'-Bipyridine tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bipyridine tetrahydrate is an organic compound with the formula (C10H8N2)·4H2O. It is a derivative of bipyridine, consisting of two pyridine rings connected by a single bond. This compound is known for its ability to form coordination complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridine tetrahydrate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromopyridine in the presence of a nickel catalyst. This reaction can be carried out under mild conditions with reagents such as NiBr2(PPh3)2, Et4NI, and zinc powder .
Industrial Production Methods
Industrial production of 4,4’-Bipyridine tetrahydrate often involves large-scale coupling reactions using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound can be used effectively in various applications .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bipyridine tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are used in various applications such as herbicides.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products Formed
Major products formed from these reactions include bipyridinium salts, which are used in herbicides, and various substituted bipyridine derivatives that have applications in coordination chemistry and materials science .
Aplicaciones Científicas De Investigación
4,4’-Bipyridine tetrahydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,4’-Bipyridine tetrahydrate involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The compound’s ability to form stable complexes with metal ions is key to its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4’-Bipyridine tetrahydrate include:
2,2’-Bipyridine: Another isomer of bipyridine, which also forms coordination complexes with metal ions.
3,3’-Bipyridine: This isomer has different coordination properties and is used in different applications compared to 4,4’-Bipyridine.
4,4’-Bipyridinium salts: These are oxidized forms of 4,4’-Bipyridine and are used in herbicides and other applications.
Uniqueness
4,4’-Bipyridine tetrahydrate is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it highly versatile and valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
4-pyridin-4-ylpyridine;tetrahydrate |
InChI |
InChI=1S/C10H8N2.4H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;;;/h1-8H;4*1H2 |
Clave InChI |
PZTOXEFPORQQBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC=NC=C2.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)





![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)



![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)
